Cas no 2034416-03-8 (4-(3,3,3-trifluoropropanesulfonyl)morpholine)

4-(3,3,3-Trifluoropropanesulfonyl)morpholine is a fluorinated sulfonamide derivative with a morpholine backbone, offering unique reactivity and stability due to its trifluoropropanesulfonyl group. This compound is valued in synthetic chemistry for its role as a versatile intermediate, particularly in the preparation of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous for drug design. Its sulfonamide functionality allows for selective transformations, including nucleophilic substitutions and cross-coupling reactions. The morpholine ring further contributes to solubility and structural diversity. This compound is suitable for applications requiring precise functionalization and fluorinated motifs, ensuring high utility in advanced organic synthesis.
4-(3,3,3-trifluoropropanesulfonyl)morpholine structure
2034416-03-8 structure
Product Name:4-(3,3,3-trifluoropropanesulfonyl)morpholine
CAS No:2034416-03-8
MF:C7H12F3NO3S
MW:247.235291481018
CID:6454493
PubChem ID:126855040
Update Time:2025-05-19

4-(3,3,3-trifluoropropanesulfonyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(3,3,3-trifluoropropanesulfonyl)morpholine
    • AKOS031641092
    • 2034416-03-8
    • 4-(3,3,3-trifluoropropylsulfonyl)morpholine
    • F6541-1209
    • Inchi: 1S/C7H12F3NO3S/c8-7(9,10)1-6-15(12,13)11-2-4-14-5-3-11/h1-6H2
    • InChI Key: KKRBBZLJDUQYAS-UHFFFAOYSA-N
    • SMILES: S(CCC(F)(F)F)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 247.04899890g/mol
  • Monoisotopic Mass: 247.04899890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 55Ų

4-(3,3,3-trifluoropropanesulfonyl)morpholine Pricemore >>

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Additional information on 4-(3,3,3-trifluoropropanesulfonyl)morpholine

4-(3,3,3-Trifluoropropanesulfonyl)morpholine: A Versatile Fluorinated Sulfonamide Building Block

The chemical compound 4-(3,3,3-trifluoropropanesulfonyl)morpholine (CAS No. 2034416-03-8) has emerged as an important fluorinated sulfonamide derivative with growing applications in pharmaceutical research and specialty chemical synthesis. This trifluoromethyl-containing sulfonamide combines the unique properties of fluorine chemistry with the structural versatility of morpholine, making it particularly valuable for modern drug discovery and material science applications.

With the molecular formula C7H12F3NO3S, 4-(3,3,3-trifluoropropanesulfonyl)morpholine features a morpholine ring connected to a 3,3,3-trifluoropropanesulfonyl group. This structural combination creates a molecule with interesting physicochemical properties, including enhanced lipophilicity from the trifluoromethyl group and excellent hydrogen-bonding capacity from both the sulfonyl and morpholine moieties. These characteristics make it particularly useful for modifying the properties of larger molecular systems.

Recent scientific literature highlights the growing importance of fluorinated sulfonamides like 4-(3,3,3-trifluoropropanesulfonyl)morpholine in medicinal chemistry. The trifluoromethyl group is known to improve metabolic stability, membrane permeability, and binding affinity in drug candidates. Meanwhile, the morpholine ring contributes to water solubility and serves as an excellent hydrogen bond acceptor. This dual functionality explains why researchers are increasingly interested in this compound as a versatile building block for drug development.

In pharmaceutical applications, 4-(3,3,3-trifluoropropanesulfonyl)morpholine serves as a key intermediate for creating more complex molecules. Its sulfonamide group can participate in various coupling reactions, while the morpholine nitrogen offers additional sites for structural modification. The compound's stability under physiological conditions makes it particularly valuable for developing new therapeutic agents, especially in areas like kinase inhibitors and GPCR modulators where fluorinated compounds show enhanced activity.

The synthesis of 4-(3,3,3-trifluoropropanesulfonyl)morpholine typically involves the reaction of 3,3,3-trifluoropropanesulfonyl chloride with morpholine under controlled conditions. This straightforward preparation contributes to its growing availability as a research chemical. Recent advances in synthetic methodology have improved yields and purity levels, making this compound more accessible to the research community.

Beyond pharmaceuticals, 4-(3,3,3-trifluoropropanesulfonyl)morpholine finds applications in material science, particularly in the development of specialty polymers and coatings. The trifluoromethyl group imparts unique surface properties, including oil and water repellency, while the sulfonamide linkage provides thermal stability. These characteristics make it valuable for creating advanced materials with specific performance requirements.

From a commercial perspective, the market for fluorinated sulfonamide derivatives like 4-(3,3,3-trifluoropropanesulfonyl)morpholine has been expanding steadily. The growing demand for fluorinated compounds in life sciences and advanced materials has driven increased production and improved supply chains. Several specialty chemical manufacturers now offer this compound in research quantities, with purity levels typically exceeding 95%.

Quality control for 4-(3,3,3-trifluoropropanesulfonyl)morpholine involves rigorous analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements of pharmaceutical research. Proper storage conditions typically recommend protection from moisture and storage at controlled temperatures to maintain stability over extended periods.

Safety considerations for handling 4-(3,3,3-trifluoropropanesulfonyl)morpholine follow standard laboratory protocols for sulfonamide compounds. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection is recommended when working with this material. Proper ventilation should be maintained, particularly when handling the compound in powder form.

The future outlook for 4-(3,3,3-trifluoropropanesulfonyl)morpholine appears promising as research continues to uncover new applications for fluorinated building blocks. With the pharmaceutical industry's increasing focus on fluorine-containing compounds and the materials science field exploring novel fluorinated polymers, this versatile molecule is well-positioned to maintain its relevance in chemical research and development.

Researchers interested in morpholine derivatives or trifluoromethyl sulfonamides will find 4-(3,3,3-trifluoropropanesulfonyl)morpholine to be a valuable addition to their chemical toolkit. Its combination of structural features offers multiple points for further functionalization, making it adaptable to various synthetic strategies. As the understanding of fluorine's effects on molecular properties continues to grow, so too will the applications for this interesting compound.

For those searching for fluorinated morpholine compounds or trifluoropropanesulfonamide derivatives, 4-(3,3,3-trifluoropropanesulfonyl)morpholine represents an excellent example of how strategic fluorine incorporation can enhance molecular properties. Its balanced combination of lipophilic and hydrophilic characteristics, along with multiple sites for further modification, explains its growing popularity in both academic and industrial research settings.

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